An In-depth Technical Guide to N-Benzothiazol-2-yl-2-nitro-benzamide: Synthesis, Characterization, and Biological Evaluation
An In-depth Technical Guide to N-Benzothiazol-2-yl-2-nitro-benzamide: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound featuring a benzothiazole core linked to a nitro-substituted benzamide moiety. This guide provides a comprehensive overview of its chemical synthesis, structural characteristics, and a detailed framework for the investigation of its potential biological activities, particularly as an anticancer agent. The strategic placement of the nitro group at the ortho position of the benzamide ring is anticipated to confer unique electronic and steric properties, influencing its interaction with biological targets. This document outlines detailed protocols for its synthesis and characterization, alongside a step-by-step methodology for assessing its cytotoxic effects on cancer cell lines. Furthermore, it delves into the potential mechanisms of action, drawing parallels with related nitro-substituted benzothiazole derivatives known to induce apoptosis and modulate critical signaling pathways in cancer progression.
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
Benzothiazole, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this versatile nucleus have been extensively explored and have demonstrated significant potential as antitumor, antifungal, anticancer, and antibacterial agents.[1] The incorporation of a nitro group onto the benzothiazole or an associated phenyl ring can further modulate the molecule's electronic properties and biological activity, often enhancing its cytotoxic effects against cancer cells.[2][3] This guide focuses on a specific positional isomer, N-Benzothiazol-2-yl-2-nitro-benzamide, providing a technical framework for its synthesis, characterization, and subsequent biological evaluation.
Chemical Synthesis and Characterization
The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide is achieved through the condensation of 2-aminobenzothiazole with o-nitrobenzoyl chloride.[1] This reaction is typically carried out in a suitable solvent such as toluene, with a tertiary amine like triethylamine acting as a base to neutralize the hydrochloric acid byproduct.[1]
Detailed Synthesis Protocol
Materials:
-
2-aminobenzothiazole
-
o-nitrobenzoyl chloride
-
Toluene (anhydrous)
-
Triethylamine (Et3N)
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) apparatus (mobile phase: ethyl acetate:n-hexane, 1:2)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (0.5 g, 3.33 mmol) in anhydrous toluene.
-
To this solution, add o-nitrobenzoyl chloride (0.5 mL, 3.33 mmol) and triethylamine (0.5 mL, 3.33 mmol).[1]
-
Heat the reaction mixture to reflux and maintain this temperature for 5 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting precipitate, N-Benzothiazol-2-yl-2-nitro-benzamide, is collected by vacuum filtration.
-
Wash the solid with a suitable solvent to remove any unreacted starting materials and byproducts.
-
The final product can be further purified by recrystallization.
A high yield of approximately 90% can be expected for this synthesis.[1]
Physicochemical Properties and Spectroscopic Data
The synthesized N-Benzothiazol-2-yl-2-nitro-benzamide should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C14H9N3O3S | N/A |
| Molecular Weight | 299.31 g/mol | N/A |
| Appearance | Solid | [1] |
Infrared (IR) Spectroscopy: The IR spectrum of the compound provides key information about its functional groups. Expected characteristic peaks include:
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ν(N–H): ~3173 cm⁻¹ (stretching vibration of the amide N-H bond)[1]
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ν(C=O): ~1690 cm⁻¹ (stretching vibration of the amide carbonyl group)[1]
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ν(C=N): ~1597 cm⁻¹ (stretching vibration of the thiazole C=N bond)[1]
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ν(ArC=C): 1401–1550 cm⁻¹ (aromatic C=C stretching vibrations)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the ortho-nitro isomer is not readily available in the provided search results, analysis of related N-benzothiazol-2-yl benzamide derivatives can provide expected chemical shift ranges.[2] For a definitive structural confirmation, ¹H and ¹³C NMR spectra should be acquired.
Mass Spectrometry (MS): High-resolution mass spectrometry should be performed to confirm the molecular weight and elemental composition of the synthesized compound.
Crystal Structure Analysis
The solid-state arrangement of N-Benzothiazol-2-yl-2-nitro-benzamide has been elucidated by X-ray crystallography.[1] The presence of the nitro group in the ortho position induces significant steric hindrance, leading to a distorted molecular geometry.[1] This contrasts with the more planar structures of the meta and para isomers.[1] The crystal packing is primarily stabilized by weaker non-covalent interactions.[4]
Biological Evaluation: A Framework for Anticancer Screening
The benzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[3][5] The introduction of a nitro group can enhance cytotoxic activity.[2] Therefore, a thorough investigation into the anticancer potential of N-Benzothiazol-2-yl-2-nitro-benzamide is warranted.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][6]
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of N-Benzothiazol-2-yl-2-nitro-benzamide in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include appropriate controls (vehicle control with DMSO and a positive control with a known anticancer drug). Incubate the plates for 48 to 72 hours.[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[2]
Elucidating the Mechanism of Action
The cytotoxic effects of benzothiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][9]
Apoptosis Induction
Many anticancer compounds exert their effects by triggering apoptosis in cancer cells.[4] The pro-apoptotic potential of N-Benzothiazol-2-yl-2-nitro-benzamide can be investigated using various techniques, including:
-
Morphological Assessment: Observing characteristic apoptotic changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies using microscopy.
-
Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[9]
-
Western Blot Analysis: Examining the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[9]
Inhibition of Key Signaling Pathways
Benzothiazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer.[2]
Proposed Signaling Pathways for Investigation:
Caption: Proposed signaling pathways potentially targeted by N-Benzothiazol-2-yl-2-nitro-benzamide.
-
VEGFR-2 Inhibition: Some benzothiazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2] Inhibition of VEGFR-2 can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Its overexpression is associated with increased cell proliferation and survival. The inhibitory potential of the title compound against EGFR signaling should be investigated.[2]
Conclusion and Future Directions
N-Benzothiazol-2-yl-2-nitro-benzamide represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed roadmap for its synthesis, characterization, and a comprehensive framework for its biological evaluation as a potential anticancer compound. The presence of the ortho-nitro group is a key structural feature that warrants in-depth investigation into its influence on the compound's cytotoxic and mechanistic profile.
Future research should focus on a thorough in vitro evaluation against a panel of cancer cell lines to determine its potency and selectivity. Elucidation of its precise mechanism of action, including the identification of its primary molecular targets, will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the benzothiazole and benzamide rings, could lead to the discovery of even more potent and selective anticancer agents.
References
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Latiff, A. A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. B. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348. MDPI AG. Retrieved from [Link]
- Kamal, A., Hussaini, S. M. A., & Poornachandra, Y. (2014). Benzothiazole derivatives as anticancer agents. RSC Advances, 4(96), 53812-53830.
- Latiff, A. A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: crystal structure, Hirshfeld surface analysis and interaction energy. Crystals, 10(5), 348.
- Bradshaw, T. D., Bibby, M. C., & Stevens, M. F. G. (1998). The synthesis of 2-(4-aminophenyl)benzothiazoles and their evaluation as novel antitumour agents. Bioorganic & Medicinal Chemistry Letters, 8(24), 3625-3630.
- Corbo, F., Carocci, A., Armenise, D., De Laurentis, N., Laghezza, A., Loiodice, F., ... & Catalano, A. (2016). Antiproliferative activity evaluation of a series of N-1, 3-benzothiazol-2-ylbenzamides as novel apoptosis inducers. Journal of Chemistry, 2016.
- Li, Y., Wang, H., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1189673.
- Arora, S., Grewal, A. S., Sharma, N., & Singh, S. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
- Gürsoy, E. A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[3-(5-nitro-2-furyl) allylidene] amino]-2-substituted-4 (3H)-quinazolinone derivatives. European journal of medicinal chemistry, 38(6), 633-643.
- Farghaly, T. A., & Abdallah, M. A. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo [d] imidazo [2, 1-b] thiazole Derivatives Against MCF-7 Breast Cancer Cells.
- Kamal, A., & Ashraf, M. (2019). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 19(14), 1694-1711.
- Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Benzothiazole derivatives as anticancer agents: A review. Journal of Molecular Structure, 1250, 131754.
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